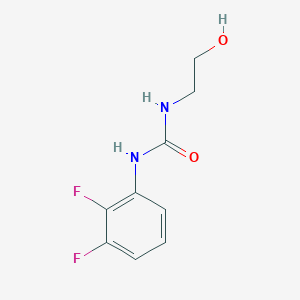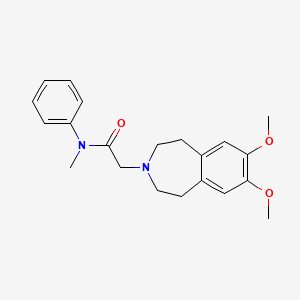![molecular formula C12H15N3O3S B7532050 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7532050.png)
4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide, also known as MPMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMS is a sulfonamide derivative that contains a pyrazole ring and a methoxy group. It is a white crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins in the body. For example, 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide has also been reported to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide in laboratory experiments is its high purity and yield. 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide. One area of interest is its potential use as an anti-inflammatory agent for the treatment of various inflammatory conditions. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide and its potential side effects.
Métodos De Síntesis
The synthesis of 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. The yield of 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide is usually high, and the purity can be achieved up to 99%.
Aplicaciones Científicas De Investigación
4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties.
Propiedades
IUPAC Name |
4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15-10(7-8-13-15)9-14-19(16,17)12-5-3-11(18-2)4-6-12/h3-8,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDVDZIQFLXCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)


![2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-cyclopropyl-N-methylacetamide](/img/structure/B7532013.png)


![N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B7532035.png)

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B7532047.png)

![2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7532055.png)
![2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532059.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)